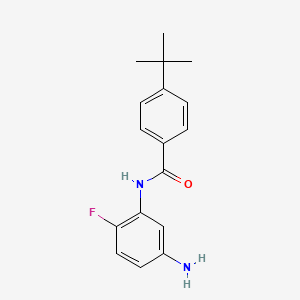

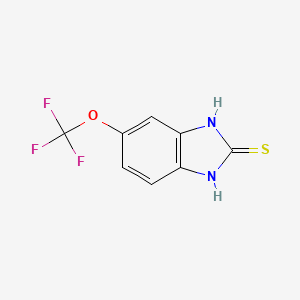

N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, as described in the first paper. These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which could potentially be applied to the synthesis of "N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide" . Additionally, the second and third papers discuss the synthesis of N-tert-butoxycarbonyl-aminomethylphenoxyacetic acid, which is used as a handle in solid-phase synthesis of peptide alpha-carboxamides . This methodology could be adapted for the synthesis of benzamide derivatives.

Molecular Structure Analysis

The fourth paper provides insights into the molecular structure analysis of a benzamide derivative, "N-{[(4-bromophenyl)amino]carbonothioyl}benzamide," characterized by spectroscopic methods and X-ray crystallography . This suggests that similar analytical techniques could be employed to determine the molecular structure of "N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide."

Chemical Reactions Analysis

The fifth paper describes a microwave-assisted Fries rearrangement, which is a chemical reaction that could potentially be relevant to the modification of benzamide derivatives . This reaction involves the regioselective synthesis of a heterocyclic amide and could be a useful reaction in the synthesis or modification of "N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide."

Physical and Chemical Properties Analysis

The sixth paper discusses the spectroscopic analysis and theoretical studies of a pyrazine carboxamide derivative, which includes an analysis of the first hyperpolarizability, NBO analysis, and HOMO and LUMO analysis . These types of analyses provide information on the electronic properties of the molecule, which could be similar to those of "N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide."

Applications De Recherche Scientifique

Synthesis and Polymer Applications

N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide and its derivatives play a significant role in polymer science. One study involved the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, which were derived from similar compounds. These polyamides showed high thermal stability and excellent solubility in polar solvents, making them suitable for creating transparent, flexible, and tough films (Hsiao, Yang, & Chen, 2000).

Neurological Research

In neurological research, benzamide derivatives, including those related to N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide, have been used as molecular imaging probes. For instance, a study utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe, synthesized from similar compounds, to quantify receptor densities in the brains of Alzheimer's disease patients using positron emission tomography (PET) (Kepe et al., 2006).

Chemosensor Development

Compounds structurally related to N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide have been used in developing chemosensors. For example, a phenoxazine-based fluorescence chemosensor, incorporating a similar structure, was designed for the selective detection of Ba2+ ions. This sensor demonstrated high selectivity and sensitivity, with applications in live cell imaging in MCF-7 cells (Ravichandiran et al., 2019).

Medicinal Chemistry

In the field of medicinal chemistry, derivatives of N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamide have been explored for their potential as therapeutic agents. A study on 2-phenylpyrroles as conformationally restricted benzamide analogues investigated their use as potential antipsychotics. These compounds showed significant binding to dopamine receptors and potential for oral absorption (van Wijngaarden et al., 1987).

Propriétés

IUPAC Name |

N-(5-amino-2-fluorophenyl)-4-tert-butylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O/c1-17(2,3)12-6-4-11(5-7-12)16(21)20-15-10-13(19)8-9-14(15)18/h4-10H,19H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFGMKXXBJNGJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701195970 |

Source

|

| Record name | N-(5-Amino-2-fluorophenyl)-4-(1,1-dimethylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701195970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926195-88-2 |

Source

|

| Record name | N-(5-Amino-2-fluorophenyl)-4-(1,1-dimethylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926195-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-2-fluorophenyl)-4-(1,1-dimethylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701195970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid](/img/structure/B1320328.png)

![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)

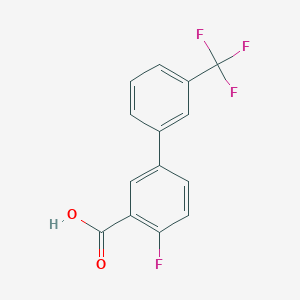

![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)

![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)